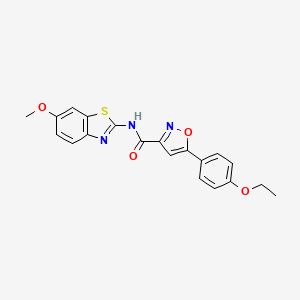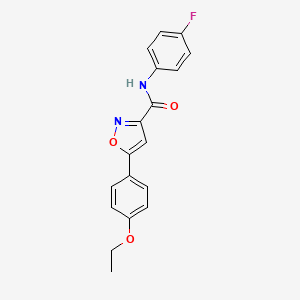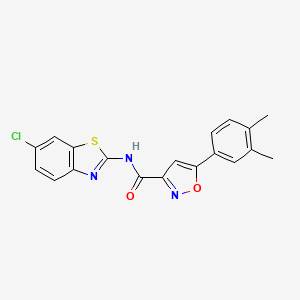![molecular formula C24H28N2O3S B11370192 2-(4-tert-butylphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide](/img/structure/B11370192.png)
2-(4-tert-butylphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-tert-butylphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide is a complex organic compound that features a combination of phenoxy, thiazole, and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide typically involves multiple steps:
Formation of 4-tert-butylphenol: This can be prepared by the acid-catalyzed alkylation of phenol with isobutene.
Synthesis of 2-(4-tert-butylphenoxy)propanoic acid: This involves the reaction of 4-tert-butylphenol with propanoic acid under specific conditions.
Formation of the thiazole ring: This step involves the reaction of 4-methoxyphenyl isocyanate with appropriate thioamide precursors.
Coupling reactions: The final step involves coupling the thiazole derivative with the 2-(4-tert-butylphenoxy)propanoic acid derivative under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenoxy and thiazole groups can undergo oxidation reactions under appropriate conditions.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Oxidized derivatives of the phenoxy and thiazole groups.
Reduction: Amine derivatives from the reduction of the amide group.
Substitution: Substituted phenoxy derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and functional groups.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties.
Industrial Chemistry: It can serve as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenoxy and thiazole groups could play a role in these interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-tert-Butylphenoxy)propanoic acid
- 2-tert-Butyl-4-methoxyphenol
- 2-(4-tert-Butylbenzyl)propionaldehyde
- 2,2’-Methylenebis(4-methyl-6-tert-butylphenol)
Uniqueness
2-(4-tert-butylphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide is unique due to its combination of phenoxy, thiazole, and amide functional groups. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications that similar compounds may not be able to achieve.
Properties
Molecular Formula |
C24H28N2O3S |
|---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]propanamide |
InChI |
InChI=1S/C24H28N2O3S/c1-16(29-21-12-8-18(9-13-21)24(2,3)4)22(27)25-14-19-15-30-23(26-19)17-6-10-20(28-5)11-7-17/h6-13,15-16H,14H2,1-5H3,(H,25,27) |
InChI Key |
QBDCLODACPSKBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC1=CSC(=N1)C2=CC=C(C=C2)OC)OC3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2-Chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B11370121.png)
![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-mesitylacetamide](/img/structure/B11370134.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzonitrile](/img/structure/B11370141.png)
![Methyl 2-[({5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11370148.png)
![4-fluoro-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11370157.png)
![N-{4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B11370165.png)
![2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B11370177.png)
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B11370181.png)
![2-(2-chlorophenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B11370187.png)

![7-[(3-Chlorophenyl)methyl]-1-(4,6-dimethylpyrimidin-2-YL)-4-(2-methoxyphenyl)-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one](/img/structure/B11370199.png)

